![molecular formula C12H13NO B1611081 1-(1-Ethyl-1H-indol-3-yl)ethanone CAS No. 88636-52-6](/img/structure/B1611081.png)
1-(1-Ethyl-1H-indol-3-yl)ethanone
Overview
Description
“1-(1-Ethyl-1H-indol-3-yl)ethanone” is a chemical compound with the empirical formula C12H13NO . It has a molecular weight of 187.24 and its structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of “1-(1-Ethyl-1H-indol-3-yl)ethanone” can be achieved through various methods. One such method involves the reaction of bromoethane with 3-acetylindole . Other methods involve the use of diethyl sulfate , indole , or 3-acetylindole with ethyl iodide . The exact method chosen can depend on the specific requirements of the synthesis, such as the desired yield or the available starting materials .Molecular Structure Analysis
The molecular structure of “1-(1-Ethyl-1H-indol-3-yl)ethanone” consists of a central indole ring, with an ethyl group attached to one nitrogen atom and a carbonyl group (C=O) attached to the adjacent carbon atom . The exact 3D conformation of the molecule can vary depending on the specific environmental conditions and the presence of other molecules .Physical And Chemical Properties Analysis
“1-(1-Ethyl-1H-indol-3-yl)ethanone” is a solid compound with a density of 1.06 g/cm3 . It has a boiling point of 331.1°C at 760 mmHg . The compound’s molecular formula is C12H13NO .Scientific Research Applications
Antimicrobial Activity
Synthesized derivatives of 1-(1-Ethyl-1H-indol-3-yl)ethanone have demonstrated significant potential in antimicrobial activities. Research shows that these compounds are effective against various bacterial and fungal species, indicating their potential use in treating infections (Nagarapu & Pingili, 2014).
The synthesis of novel 1H-indole derivatives, including 1-(1-Ethyl-1H-indol-3-yl)ethanone, has shown notable antibacterial and antifungal activities. This suggests a promising avenue for the development of new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory Applications
- Some derivatives of 1-(1-Ethyl-1H-indol-3-yl)ethanone have been evaluated for their anti-inflammatory properties. These compounds have shown effectiveness in reducing inflammation in animal models, presenting a potential for therapeutic applications in inflammation-related conditions (Rehman, Saini, & Kumar, 2022).
Synthesis Efficiency
- Efficient synthesis methods for bis(1H-indol-3-yl)ethanones, involving derivatives of 1-(1-Ethyl-1H-indol-3-yl)ethanone, have been developed. These methods offer advantages in terms of reaction time, simplicity, and yield, which are crucial for large-scale production (Mosslemin & Movahhed, 2012).
Pharmaceutical Intermediates
- 1-(1-Ethyl-1H-indol-3-yl)ethanone and its derivatives play a significant role as intermediates in the synthesis of a variety of bioactive molecules. This includes their use indeveloping nonsteroidal anti-inflammatory drugs and conducting computational studies on their effects on enzymes like COX-2, indicating their importance in pharmaceutical research (Kumar et al., 2022).
Antioxidant and Antimicrobial Agents
- Synthesized derivatives of 1-(1-Ethyl-1H-indol-3-yl)ethanone have shown considerable antioxidant and antimicrobial activities, suggesting their potential use as therapeutic agents in combating oxidative stress and microbial infections (Gopi, Sastry, & Dhanaraju, 2016).
Novel Drug Development
- Research on 1-(1-Ethyl-1H-indol-3-yl)ethanone derivatives has led to the discovery of compounds with significant binding affinity at nanomolar concentrations to NMDA receptors, suggesting their potential as neuroprotective agents. This highlights the compound's role in the development of novel drugs targeting neurological disorders (Gitto et al., 2014).
Safety and Hazards
Future Directions
The future directions for research on “1-(1-Ethyl-1H-indol-3-yl)ethanone” could include further exploration of its potential biological activities, given the interest in indole derivatives in medicinal chemistry . Additionally, the development of more efficient synthesis methods could also be a valuable area of research .
Mechanism of Action
Target of Action
Similar compounds have shown activity against various bacterial strains , suggesting potential antimicrobial properties
Mode of Action
These interactions can lead to changes in the target’s conformation or function, thereby exerting the compound’s biological effects .
Biochemical Pathways
Similar indole derivatives have been shown to interfere with bacterial cell wall synthesis and protein production , suggesting that this compound may have similar effects.
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that this compound may also exhibit such effects .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of 1-(1-Ethyl-1H-indol-3-yl)ethanone .
properties
IUPAC Name |
1-(1-ethylindol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-13-8-11(9(2)14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPARJNLWJDXMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549857 | |
Record name | 1-(1-Ethyl-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-1H-indol-3-yl)ethanone | |
CAS RN |
88636-52-6 | |
Record name | 1-(1-Ethyl-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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